molecular formula C34H40Br4F6N4O8 B608037 Ianthelliformisamine C TFA CAS No. 1643593-30-9

Ianthelliformisamine C TFA

Cat. No. B608037
M. Wt: 1066.32
InChI Key: ITGKGTPPRJVLIB-QZKABRJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ianthelliformisamine C TFA is an antibiotic enhancer against resistant Gram-negative bacteria.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Ianthelliformisamines : Ianthelliformisamines A-C have been synthesized from the marine sponge Suberea ianthelliformis. These compounds and their analogues exhibit antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains (Khan et al., 2014).

  • Antibiotic Enhancers Against Resistant Bacteria : Ianthelliformisamines A, B, and C, along with their synthetic analogues, have shown potential as antibiotic enhancers against resistant Gram-negative bacteria, specifically targeting Pseudomonas aeruginosa (Pieri et al., 2014).

Antimalarial Activity

  • Antimalarial Properties : Ianthelliformisamines A-C have been evaluated for their antimalarial activity against Plasmodium falciparum, showcasing potential therapeutic value in malaria treatment (Choomuenwai et al., 2013).

Other Research Applications

  • Natural Product Discovery : Ianthelliformisamines A-C were identified as new bromotyrosine-derived metabolites from the marine sponge Suberea ianthelliformis, contributing to the understanding of marine natural product chemistry (Xu et al., 2012).

  • Drug Discovery Perspectives : The discovery of compounds like Ianthelliformisamine C TFA highlights the significant role of natural products in drug discovery, offering new avenues for therapeutic applications (Drews, 2000).

properties

CAS RN

1643593-30-9

Product Name

Ianthelliformisamine C TFA

Molecular Formula

C34H40Br4F6N4O8

Molecular Weight

1066.32

IUPAC Name

(2E,2'E)-N,N'-((butane-1,4-diylbis(azanediyl))bis(propane-3,1-diyl))bis(3-(3,5-dibromo-4-methoxyphenyl)acrylamide) bis(2,2,2-trifluoroacetate)

InChI

InChI=1S/C30H38Br4N4O4.2C2HF3O2/c1-41-29-23(31)17-21(18-24(29)32)7-9-27(39)37-15-5-13-35-11-3-4-12-36-14-6-16-38-28(40)10-8-22-19-25(33)30(42-2)26(34)20-22;2*3-2(4,5)1(6)7/h7-10,17-20,35-36H,3-6,11-16H2,1-2H3,(H,37,39)(H,38,40);2*(H,6,7)/b9-7+,10-8+;;

InChI Key

ITGKGTPPRJVLIB-QZKABRJGSA-N

SMILES

O=C(NCCCNCCCCNCCCNC(/C=C/C1=CC(Br)=C(OC)C(Br)=C1)=O)/C=C/C2=CC(Br)=C(OC)C(Br)=C2.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ianthelliformisamine C TFA;  Ianthelliformisamine-C TFA;  IanthelliformisamineC TFA;  Ianthelliformisamine C TFA salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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